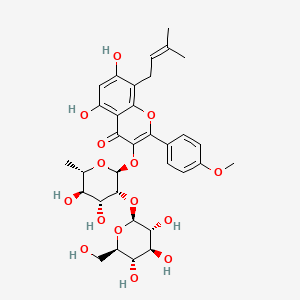

サギッタトシドA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Sagittatoside A has a wide range of scientific research applications:

作用機序

サジッタトサイドAは、さまざまな分子標的と経路を通じて効果を発揮します。 Bax、Bcl-2、カスパーゼ-3、カスパーゼ-9など、内因性経路の重要なタンパク質を調節することで、アポトーシスを誘導することが知られています . さらに、骨代謝に関与する特定の経路と相互作用することが示されており、骨粗鬆症の潜在的な治療薬となっています .

類似化合物の比較

サジッタトサイドAは、イカリイン、バオホサイドI、エピメジンCなど、エゾウコギ属に含まれる他のフラボノイド配糖体と比較されることがよくあります . これらの化合物は、類似の生物活性を共有していますが、サジッタトサイドAは、その特異的な分子構造と調製方法の効率性においてユニークです . 以下の表は、類似点と相違点を示しています。

| 化合物 | 原植物 | 生物活性 | 独自の機能 |

|---|---|---|---|

| サジッタトサイドA | エゾウコギ属 | 抗炎症、抗酸化、抗腫瘍 | 効率的な調製、高い生物活性 |

| イカリイン | エゾウコギ属 | 抗炎症、骨の健康 | 広く研究されている、複数の誘導体 |

| バオホサイドI | エゾウコギ属 | 抗炎症、肝保護 | 特定の肝保護効果 |

| エピメジンC | エゾウコギ属 | 抗炎症、抗酸化 | 潜在的な肝毒性 |

結論

サジッタトサイドAは、さまざまな科学研究分野で大きな可能性を秘めた、用途が広く生物学的に活性な化合物です。 その効率的な調製方法と独自の生物活性は、さらなる研究と応用のための貴重な化合物となっています。

生化学分析

Biochemical Properties

Sagittatoside A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase the Bax/Bcl-2 ratio and cause a significant increase in caspase-9 and caspase-3 expression .

Cellular Effects

Sagittatoside A has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to induce apoptosis in HepG2 cells .

Molecular Mechanism

At the molecular level, Sagittatoside A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to induce the intrinsic apoptosis pathway .

Dosage Effects in Animal Models

The effects of Sagittatoside A vary with different dosages in animal models. Studies have shown that at high concentrations, Sagittatoside A can induce apoptosis

準備方法

合成経路と反応条件

サジッタトサイドAは、再利用可能な水性有機二相酵素加水分解によって、エピメジンAから効率的に調製することができます . このシステムは、β-デキストラナーゼ/エピメジンAを含むプロピルアセテートとHAc-NaAcバッファー(pH 4.5)で構成されます。 加水分解は60℃で1時間行い、エピメジンAをサジッタトサイドAに完全に加水分解し、製品の95.02%が有機相に移行します . この方法は、加水分解を7サイクル繰り返しても初期活性の90%を維持し、従来の酵素加水分解よりも簡単です .

工業生産方法

サジッタトサイドAの工業生産は、ラボでの合成と同様の原理に従いますが、より大規模に行われます。 再利用可能で統合された水性有機二相酵素加水分解を使用することは、その効率性と副生成物の発生量の少なさから、産業用途に特に有利です .

化学反応の分析

反応の種類

サジッタトサイドAは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の生物活性を高めるために、またはさまざまな環境における化合物の特性を研究するために、化合物を修飾するために不可欠です .

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、サジッタトサイドAを酸化させることができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、サジッタトサイドAを還元します。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってさまざまな酸化誘導体が生成される可能性がある一方、還元によってサジッタトサイドAの還元型が生成される可能性があります。 置換反応により、さまざまな置換誘導体が生成される可能性があります .

科学研究の応用

サジッタトサイドAは、幅広い科学研究の応用範囲を持っています:

類似化合物との比較

Sagittatoside A is often compared with other flavonoid glycosides found in Epimedium, such as icariin, baohuoside I, and epimedin C . While these compounds share similar biological activities, sagittatoside A is unique in its specific molecular structure and the efficiency of its preparation methods . The following table highlights the similarities and differences:

| Compound | Source Plant | Biological Activities | Unique Features |

|---|---|---|---|

| Sagittatoside A | Epimedium species | Anti-inflammatory, antioxidant, anti-tumor | Efficient preparation, high bioactivity |

| Icariin | Epimedium species | Anti-inflammatory, bone health | Widely studied, multiple derivatives |

| Baohuoside I | Epimedium species | Anti-inflammatory, hepatoprotective | Specific hepatoprotective effects |

| Epimedin C | Epimedium species | Anti-inflammatory, antioxidant | Potential hepatotoxicity |

Conclusion

Sagittatoside A is a versatile and biologically active compound with significant potential in various scientific research fields. Its efficient preparation methods and unique biological activities make it a valuable compound for further study and application.

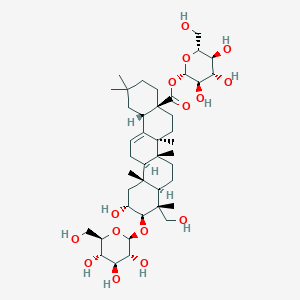

特性

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHHGQPQHHUMDG-WVQJJEIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Sagittatoside A and where is it found?

A1: Sagittatoside A is a secondary flavonol glycoside found in Epimedii Folium, also known as Herba Epimedii, a traditional Chinese herb. [, , ] It is considered a rare compound with promising bioactivities. [, ]

Q2: How does Sagittatoside A compare to other similar compounds in Epimedii Folium in terms of bioactivity?

A3: Sagittatoside A demonstrates better in vivo bioactivities compared to epimedin A, a more abundant compound in Epimedii Folium. [] While icariin is considered a primary bioactive component, studies have shown that Sagittatoside A and its related compounds exhibit significant anti-osteoporosis activity. []

Q3: What are the potential therapeutic applications of Sagittatoside A?

A4: Research suggests that Sagittatoside A holds promise in addressing osteoporosis. Studies in ovariectomized rats indicate it may help improve bone metabolism and strength. [] Additionally, it demonstrates potential in inhibiting osteoclastogenesis, a crucial process in osteoporosis development. []

Q4: What is the mechanism of action of Sagittatoside A in relation to bone health?

A5: Although the exact mechanism is still under investigation, studies suggest Sagittatoside A may influence several pathways related to bone metabolism. It appears to increase osteoprotegerin protein expression while reducing receptor activator of nuclear factor-κB ligand protein expression, suggesting a role in regulating bone resorption. [] Furthermore, it may be involved in the FoxO signaling pathway, MAPK signaling pathway, and TNF signaling pathway, all of which are implicated in bone health. []

Q5: How is Sagittatoside A metabolized in the body?

A6: While research on Sagittatoside A metabolism is ongoing, studies in rats identified 17 metabolites in plasma, bile, urine, and feces. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars. []

Q6: What are the limitations of the current research on Sagittatoside A?

A8: Much of the research on Sagittatoside A's therapeutic potential is in its early stages, primarily conducted in vitro or in animal models. [, ] More comprehensive studies, including clinical trials, are needed to confirm its efficacy and safety in humans. Additionally, further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its long-term effects.

Q7: What analytical techniques are used to study Sagittatoside A?

A9: Several analytical techniques are employed, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), for separation, identification, and quantification. [, , , ] Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) is used for metabolite profiling. [] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural characterization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)